![molecular formula C11H15NS B2699571 2-Isothiocyanatoadamantane CAS No. 65068-86-2](/img/structure/B2699571.png)
2-Isothiocyanatoadamantane
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Description
2-Isothiocyanatoadamantane (C₁₁H₁₅NS) is a chemical compound with a molecular formula of C₁₁H₁₅NS . It belongs to the class of adamantane derivatives and features an isothiocyanate functional group attached to the adamantane scaffold . The compound’s structure is intriguing due to its tricyclic arrangement, which includes the characteristic adamantane cage .
Synthesis Analysis
The synthesis of 2-Isothiocyanatoadamantane involves the reaction of adamantane-2-one with an appropriate thiocyanate reagent . The isothiocyanate group is introduced by nucleophilic substitution at the carbonyl carbon of adamantane-2-one. The reaction typically occurs under mild conditions and yields the desired product .
Molecular Structure Analysis
The molecular structure of 2-Isothiocyanatoadamantane consists of a tricyclo[3.3.1.¹³,⁷]decane framework with the isothiocyanate moiety attached to one of the carbon atoms. The adamantane cage provides rigidity and stability to the molecule, making it an interesting building block for further chemical modifications .
Scientific Research Applications
Synthesis and Characterization
- Synthesis Processes : 2-Isothiocyanatoadamantane is synthesized from related compounds. For example, 1-Isothiocyanatoadamantane was prepared from 1-aminoadamantane through a reaction involving carbon disulfide, triethylamine, and sodium chloroacetate, achieving a yield of 56.5% (Li Zi-cheng, 2010).
Applications in Material Science
- Linkage Isomerization in Complexes : Studies on compounds like isothiocyanato(3-thiapentane-1,5-dithiolato)oxorhenium(V), related to 2-Isothiocyanatoadamantane, reveal insights into linkage isomerization, a significant concept in material science and chemistry (S. Chowdhury et al., 2006).
Biomedical Research
Antimicrobial Activity : Research on isothiocyanates from cruciferous plants demonstrates their effectiveness against methicillin-resistant S. aureus (MRSA), suggesting potential biomedical applications for similar compounds like 2-Isothiocyanatoadamantane (C. Dias et al., 2014).
Cancer Research : Isothiocyanates have been extensively studied for their anticarcinogenic properties, indicating a possible research avenue for 2-Isothiocyanatoadamantane in cancer prevention or therapy (Y. Zhang & P. Talalay, 1994; 1998).
Chemical Engineering
- Production of Biofuels : Similar compounds like pentanol isomers are explored in biofuel production, suggesting potential applications for 2-Isothiocyanatoadamantane in renewable energy sources (A. Cann & J. Liao, 2009).
Molecular Synthesis
Synthesis of Heterocyclic Systems : 2-Furoyl isothiocyanate, a compound related to 2-Isothiocyanatoadamantane, is used to synthesize various heterocyclic systems with potential biological activities (M. Hemdan, 2010).
Synthesis of Metal Complexes : Research shows the synthesis of metal complexes using isothiocyanates, highlighting a potential application in creating complex molecular structures (I. Ejidike & P. A. Ajibade, 2015).
Nanotechnology
- Applications in Nanomaterials : Advances in ultrathin two-dimensional nanomaterials research, where similar compounds might be used, open avenues for 2-Isothiocyanatoadamantane in this field (Chaoliang Tan et al., 2017).
properties
IUPAC Name |
2-isothiocyanatoadamantane |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15NS/c13-6-12-11-9-2-7-1-8(4-9)5-10(11)3-7/h7-11H,1-5H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OVZVJRMIRGTHAP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2CC3CC1CC(C2)C3N=C=S |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15NS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
193.31 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Isothiocyanatoadamantane |
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